molecular formula C12H12IN B8046860 1-Benzyl-1,4-dihydro-4-iodopyridine

1-Benzyl-1,4-dihydro-4-iodopyridine

Cat. No.: B8046860
M. Wt: 297.13 g/mol
InChI Key: ASXNJFXUFNNDQC-UHFFFAOYSA-N
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Description

1-Benzyl-1,4-dihydro-4-iodopyridine is an organic compound with the molecular formula C12H12IN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the benzyl group and the iodine atom in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-dihydro-4-iodopyridine can be synthesized through several synthetic routes. One common method involves the iodination of 1-benzyl-1,4-dihydropyridine. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the 4-position of the pyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,4-dihydro-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 1-benzyl-1,4-dihydro-4-azidopyridine or 1-benzyl-1,4-dihydro-4-cyanopyridine can be formed.

    Oxidation Products: 1-Benzyl-4-iodopyridine.

    Reduction Products: 1-Benzyl-1,4-dihydropyridine.

Scientific Research Applications

1-Benzyl-1,4-dihydro-4-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,4-dihydro-4-iodopyridine involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

    1-Benzyl-1,4-dihydropyridine: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Iodopyridine: Lacks the benzyl group, resulting in different chemical and biological properties.

    1-Benzyl-4-iodopyridine: An oxidized form of 1-Benzyl-1,4-dihydro-4-iodopyridine.

Uniqueness: this compound is unique due to the presence of both the benzyl group and the iodine atom. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-benzyl-4-iodo-4H-pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-9,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXNJFXUFNNDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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